molecular formula C9H9F2N B13057160 Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine

Cat. No.: B13057160
M. Wt: 169.17 g/mol
InChI Key: GKCSCAZEVIMQGV-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(2,5-Difluorophenyl)cyclopropan-1-amine ( 1157692-93-7 ) is a chiral cyclopropane amine with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . This compound is a fluorinated aromatic cyclopropane derivative, a class of structures that serve as critical building blocks in pharmaceutical development . While specific pharmacological data for this isomer is not available in the searched literature, structurally similar trans-2-arylcyclopropanamines are recognized as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, the (1R,2S)-enantiomer of the closely related 2-(3,4-difluorophenyl)cyclopropan-1-amine is a vital chiral precursor in the multi-step synthesis of Ticagrelor (Brilinta®), a P2Y12 receptor antagonist and anti-thrombotic drug . Other analogues, such as tranylcypromine (2-phenylcyclopropan-1-amine), are well-known and exhibit potent biological activity as lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase inhibitors, highlighting the significant research value of this chemical class . This product is provided for research and development purposes, specifically for use in pharmaceutical chemistry, method development, and as a standard. It is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-5-1-2-8(11)6(3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1

InChI Key

GKCSCAZEVIMQGV-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F

Canonical SMILES

C1C(C1N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation of Difluorophenyl-Substituted Alkene Precursors

  • Starting from 2,5-difluorobenzaldehyde , an aldol condensation or Wittig reaction is employed to generate the corresponding difluorostyrene or difluorocinnamic acid derivatives.
  • For example, reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which can be converted to esters or acid chlorides for further reactions.

Cyclopropanation

  • The key cyclopropanation step involves reacting the difluorophenyl-substituted alkene with trimethylsulfoxonium iodide and a strong base such as sodium hydride or sodium hydroxide in DMSO to yield the cyclopropane ring.
  • This reaction typically produces a trans-substituted racemic mixture of cyclopropane carboxylates.
  • Asymmetric cyclopropanation methods using chiral catalysts (e.g., chiral oxazaborolidine catalysts with borane complexes) have been employed to obtain enantiomerically enriched products.

Conversion to Carboxylic Acid and Derivatives

  • The cyclopropane esters are hydrolyzed under acidic or basic conditions to yield the corresponding cyclopropanecarboxylic acids.
  • These acids can be converted to acid chlorides using thionyl chloride in aprotic solvents like toluene.
  • Further transformation to hydrazides is achieved by reaction with hydrazine after acid chloride formation.
  • Alternatively, the acid chloride can be converted to azides via sodium azide and phase-transfer catalysts, which upon Curtius rearrangement yield the amine.

Amine Formation and Purification

  • The final amine, trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, is obtained by reduction or rearrangement of azide or hydrazide intermediates.
  • The amine can be isolated as its hydrochloride salt by treatment with HCl in diethyl ether or aqueous solution.
  • Enantiomeric separation can be performed via crystallization of diastereomeric salts with chiral acids or chromatographic methods.

Example Synthetic Route Summary (Adapted from Related 3,4-Difluoro Derivatives)

Step Reaction Reagents/Conditions Product Notes
1 Aldol condensation 2,5-Difluorobenzaldehyde, malonic acid, pyridine, piperidine (E)-3-(2,5-difluorophenyl)-2-propenoic acid Alkene precursor
2 Esterification Methanol, H2SO4 Methyl ester of alkene For cyclopropanation substrate
3 Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO trans-2-(2,5-difluorophenyl)cyclopropanecarboxylate Racemic or enantioselective
4 Hydrolysis Acidic or basic conditions trans-2-(2,5-difluorophenyl)cyclopropanecarboxylic acid
5 Conversion to acid chloride Thionyl chloride, toluene Cyclopropanecarbonyl chloride
6 Formation of hydrazide/azide Hydrazine or NaN3, phase-transfer catalyst Hydrazide or azide intermediate
7 Rearrangement/reduction Curtius rearrangement or reduction This compound Final amine
8 Salt formation HCl in ether or aqueous Amine hydrochloride salt Purification

Research Findings and Industrial Considerations

  • Conventional methods often involve hazardous reagents such as diazomethane or diphenylphosphoryl azide, and expensive catalysts like palladium acetate, which limit industrial scalability.
  • Improved processes avoid these by using safer reagents and conditions, for example, direct hydrazide formation from acid chlorides and safer cyclopropanation reagents.
  • Enantioselective synthesis remains challenging but is achievable through chiral catalysts or resolution techniques.
  • The synthesis of this compound is important as an intermediate in pharmaceutical applications, notably in the synthesis of drugs like ticagrelor, necessitating high purity and stereochemical control.
  • Recent patents emphasize environmentally friendly, cost-effective, and scalable processes with recyclable reagents and minimized hazardous waste.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Alkene Precursor Formation Aldol condensation or Wittig reaction from difluorobenzaldehyde Readily available starting materials Requires purification of intermediates
Cyclopropanation Using trimethylsulfoxonium iodide/NaH in DMSO High trans selectivity; scalable Racemic mixture unless chiral catalysts used
Enantioselective Cyclopropanation Chiral oxazaborolidine catalysts, borane complexes Access to enantiomerically pure products Catalyst cost and complexity
Conversion to Amine Acid chloride to hydrazide/azide followed by rearrangement/reduction Avoids diazomethane; safer reagents Curtius rearrangement involves azides (hazardous)
Purification Crystallization of diastereomeric salts or chromatography High purity and stereoselectivity Additional steps increase cost

Chemical Reactions Analysis

Types of Reactions

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted phenyl derivatives .

Scientific Research Applications

Pharmaceutical Development

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine serves primarily as an intermediate in the synthesis of P2Y12 receptor antagonists, such as ticagrelor. These compounds are crucial in preventing thrombotic events associated with cardiovascular diseases. Ticagrelor is indicated for the treatment and prevention of conditions like acute coronary syndrome and myocardial infarction, highlighting the importance of this compound in drug formulation .

Table 1: Comparison of Cyclopropane Derivatives in Pharmaceutical Applications

Compound NameRole in TherapyKey Properties
This compoundIntermediate for ticagrelorSelective P2Y12 receptor antagonist
TicagrelorAntithrombotic agentReversible antagonist of platelet aggregation
Other cyclopropane derivativesVarious roles in drug synthesisVarying biological activities

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that may include cyclopropanation reactions and modifications to enhance yield and selectivity. Recent studies have reported efficient synthetic routes that utilize readily available starting materials, such as α-chloroaldehydes, to achieve high diastereoselectivity .

Key Steps in Synthesis

  • Starting Material : α-chloroaldehydes.
  • Reagents : Zinc salts and solvents (e.g., DMF).
  • Conditions : Controlled temperature and reaction time to optimize yield.

This compound exhibits notable biological activities that are essential for its role as a pharmaceutical intermediate. Its interaction with the P2Y12 receptor has been extensively studied, demonstrating its ability to inhibit platelet aggregation effectively. This property is critical for its application in treating thrombotic disorders .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound as an intermediate in drug development:

  • Study on Ticagrelor Synthesis : Research highlighted the successful incorporation of this compound into ticagrelor synthesis pathways, emphasizing its role in enhancing drug potency and selectivity against thrombotic events .
  • Comparative Analysis : Studies comparing various cyclopropane derivatives have shown that this compound possesses superior pharmacological properties due to its specific difluoro substitution pattern on the phenyl ring .

Mechanism of Action

The mechanism of action of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine

  • CAS No.: 705250-95-9
  • Molecular Formula : C₉H₉F₂N (identical to the target compound)
  • Key Differences: Fluorine substituents are at the 3- and 5-positions of the phenyl ring instead of 2- and 5-positions. Stereochemistry: Both compounds share the trans configuration, but the substituent positions may lead to divergent biological activities.
Property Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine
CAS No. 1209947-02-3 705250-95-9
Fluorine Positions 2,5 3,5
SMILES FC1C=CC(=CC=1C1(CC1)N)F NC1CC1C2=CC(F)=CC(F)=C2

Comparison with Halogen-Substituted Analogues

Trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine

  • Key Features :
    • Iodine substituent at the 4-position and methoxy groups at 2,5-positions.
    • Stability : Demonstrates lower stability compared to brominated analogues due to electron-donating effects of iodine, which may destabilize the cyclopropane ring .
    • Pharmacology : Shows selectivity for 5-HT₂A receptors (~70-fold over 5-HT₁A), suggesting fluorinated analogues might exhibit different receptor affinity profiles .

Trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine

  • Stability : More stable than the iodo analogue, highlighting the impact of halogen electronegativity on cyclopropane ring integrity .

Comparison with Other Cyclopropane Derivatives

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

  • CAS No.: 35501-83-8
  • Key Differences: Trifluoromethyl group replaces the difluorophenyl ring.

Methyl Trans-2-(hydroxymethyl)cyclopropanecarboxylate

  • CAS No.: 105614-25-3
  • Functional Groups : Hydroxymethyl and ester groups introduce polarity, contrasting with the lipophilic difluorophenyl moiety in the target compound.

Pharmacological and Stability Considerations

Cyclopropane Ring Stability

  • Electron-rich aromatic systems (e.g., indole or halogenated phenyl rings) reduce cyclopropane stability due to resonance effects. Fluorine’s high electronegativity may mitigate this instability compared to bromine or iodine .

Receptor Selectivity

  • Fluorinated cyclopropylamines are explored as kinase inhibitors (e.g., TRK inhibitors in ) and serotonin receptor modulators.

Biological Activity

Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmacologically active compounds. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10F2NC_9H_{10}F_2N. Its structure features a cyclopropane ring substituted with a difluorophenyl group, which is crucial for its biological activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design.

The primary biological activity of this compound is linked to its role as an antagonist of the P2Y12 receptor. This receptor is vital in platelet aggregation processes, and compounds that inhibit its activity are essential in preventing thrombotic events such as myocardial infarction and stroke. The compound's ability to bind selectively to this receptor has been demonstrated through various studies.

Pharmacological Studies

In vitro and In vivo Studies:
Research indicates that this compound shows significant inhibition of platelet aggregation in vitro. This has been corroborated by studies utilizing radiolabeled ligands to assess binding affinity and competitive inhibition against known antagonists. In vivo studies further support its efficacy in animal models of thrombosis.

Case Study: Ticagrelor Synthesis
this compound serves as a precursor in the synthesis of ticagrelor, a clinically used P2Y12 receptor antagonist. The synthesis pathway involves several steps where this compound is transformed into ticagrelor, showcasing its importance in pharmaceutical applications .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameStructure TypeKey Features
Trans-2-(3,4-difluorophenyl)cyclopropan-1-amineCyclopropane derivativeUsed as an intermediate for ticagrelor synthesis
TicagrelorCyclopropane derivativeDirectly derived from trans-2-(3,5-difluorophenyl)cyclopropan-1-amine; clinically used antithrombotic agent
Trans-2-(4-fluorophenyl)cyclopropan-1-amineCyclopropane derivativeExhibits different biological activity due to altered phenyl substitution

This comparative analysis highlights the unique properties of this compound, particularly its enhanced potency as a P2Y12 receptor antagonist due to the specific difluoro substitution pattern on the phenyl ring.

Q & A

Q. What are the established synthetic routes for trans-2-(2,5-difluorophenyl)cyclopropan-1-amine, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized arylvinyl precursor. A common approach is the use of diazomethane or its derivatives to generate the cyclopropane ring. For example, cyclopropanation of 2,5-difluorostyrene derivatives with diazomethane under controlled conditions yields the trans-configuration, as steric and electronic factors favor this stereochemistry . Yields vary (40–70%) depending on the purity of diazomethane and reaction temperature. Limitations include the instability of diazomethane and competing side reactions (e.g., ring-opening under acidic conditions). Alternative routes involve chiral auxiliaries or enantioselective biocatalysis, though these require optimization for fluorine-substituted analogs .

Q. How is the stereochemistry of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans configurations by analyzing spatial proximity of protons on the cyclopropane ring and aryl group. Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases is used to resolve enantiomers, particularly when synthesizing optically active derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and confirm trans-configuration via coupling constants (JH-H58 HzJ_{\text{H-H}} \approx 5-8\ \text{Hz} for trans-cyclopropane protons).
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula, especially given fluorine's isotopic pattern.
  • IR : Absence of N-H stretching (if protected) and presence of cyclopropane ring vibrations (~1000–1100 cm1^{-1}) confirm structural integrity .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound?

Methodological Answer: Enantioselective synthesis can be achieved via:

  • Chiral Auxiliaries : Use of (R)- or (S)-menthol derivatives during cyclopropanation to induce asymmetry, followed by auxiliary removal .
  • Biocatalysis : Lipase-mediated kinetic resolution of racemic mixtures. For example, immobilized lipases (e.g., CAL-B) in flow reactors selectively hydrolyze one enantiomer of a cyclopropanecarboxylate ester precursor, yielding enantiopure amine after workup .
  • Asymmetric Catalysis : Rhodium or copper catalysts with chiral ligands (e.g., bisoxazolines) for cyclopropanation of fluorostyrenes, though fluorine’s electron-withdrawing effects may reduce catalyst efficiency .

Q. How do electronic effects of fluorine substituents influence the stability and reactivity of the cyclopropane ring?

Methodological Answer: The 2,5-difluorophenyl group introduces electron-withdrawing effects, stabilizing the cyclopropane ring against electrophilic attack but increasing susceptibility to nucleophilic ring-opening. For instance, under basic conditions, the amine group can deprotonate, forming a conjugate base that destabilizes the ring. Stability studies using differential scanning calorimetry (DSC) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) reveal that electron-deficient aryl groups (like difluorophenyl) enhance thermal stability compared to electron-rich analogs (e.g., methoxy-substituted derivatives) .

Q. What in vitro models are appropriate for studying 5-HT2A receptor interactions?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H^{3}\text{H}-ketanserin or 3H^{3}\text{H}-LSD in HEK-293 cells expressing human 5-HT2A receptors to measure affinity (KiK_i).
  • Functional Assays : Calcium flux or IP1 accumulation assays in CHO-K1 cells co-expressing 5-HT2A and Gαq/11_{q/11} proteins to determine efficacy (EC50_{50}) and intrinsic activity (% serotonin response).
  • Selectivity Screening : Cross-test against 5-HT1A, 5-HT2B, and dopaminergic receptors (D2/D4) to identify off-target effects, as seen in analogs with 70-fold selectivity for 5-HT2A over 5-HT1A .

Q. How can researchers resolve contradictions in reported receptor selectivity ratios across studies?

Methodological Answer: Discrepancies often arise from differences in:

  • Receptor Constructs : Species-specific isoforms (human vs. rat) or splice variants.
  • Assay Conditions : Buffer composition (e.g., Mg2+^{2+} concentration) or co-expressed chaperone proteins.
  • Data Normalization : Use of reference agonists (e.g., serotonin for 5-HT2A) to standardize efficacy metrics.
    Meta-analyses using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and orthogonal assays (e.g., β-arrestin recruitment vs. G-protein activation) improve reproducibility .

Q. What strategies mitigate cyclopropane ring instability during purification?

Methodological Answer:

  • Low-Temperature Recrystallization : Use ice-cold ethanol/water mixtures to minimize thermal stress.
  • Acidic Conditions : Purify as hydrochloride salts to protonate the amine, reducing nucleophilic ring-opening.
  • Chromatography : Avoid silica gel with basic modifiers; instead, use neutral alumina or reverse-phase C18 columns with acidic mobile phases (0.1% TFA in acetonitrile/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.